molecular formula C16H26N2O2 B12955607 tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate

tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate

Cat. No.: B12955607
M. Wt: 278.39 g/mol
InChI Key: QJJPDUGKCUBJEE-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate: is an organic compound with the molecular formula C12H18N2O2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate typically involves the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve room temperature and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules .

Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amino group.

Medicine: drug candidates due to its stability and reactivity.

Industry: In the industrial sector, it is used in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism by which tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate exerts its effects involves the protection of amino groups . The tert-butyl carbamate group is stable under various conditions, allowing selective reactions to occur. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(4-(aminomethyl)phenyl)carbamate
  • tert-Butyl N-(4-(aminobutyl)carbamate)
  • tert-Butyl N-phenylcarbamate

Uniqueness: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in organic synthesis .

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

tert-butyl N-[4-[3-(aminomethyl)phenyl]butyl]carbamate

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-10-5-4-7-13-8-6-9-14(11-13)12-17/h6,8-9,11H,4-5,7,10,12,17H2,1-3H3,(H,18,19)

InChI Key

QJJPDUGKCUBJEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC(=CC=C1)CN

Origin of Product

United States

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